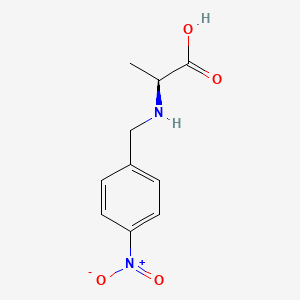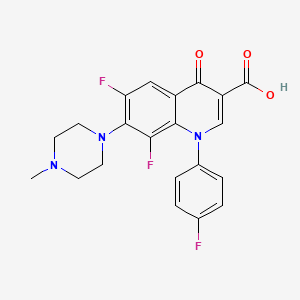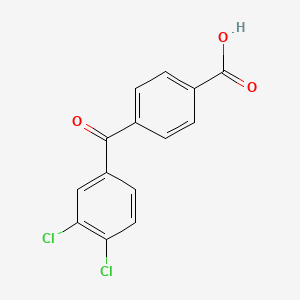
(4-Fluorophenyl)diphenylsulfonium bromide
描述
(4-Fluorophenyl)diphenylsulfonium bromide is an organic compound with the molecular formula C18H14BrFS. It is a sulfonium salt that features a fluorophenyl group and two phenyl groups attached to a sulfur atom, with bromide as the counterion. This compound is known for its applications in various fields, including organic synthesis and photochemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)diphenylsulfonium bromide typically involves the reaction of diphenyl sulfide with 4-fluorobenzene in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium salt. The general reaction scheme is as follows:
[ \text{Diphenyl sulfide} + \text{4-Fluorobenzene} + \text{Brominating agent} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods.
化学反应分析
Types of Reactions: (4-Fluorophenyl)diphenylsulfonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different sulfonium salts.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as halides, cyanides, or alkoxides can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Various sulfonium salts depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur compounds.
科学研究应用
(4-Fluorophenyl)diphenylsulfonium bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Photochemistry: The compound acts as a photoinitiator in polymerization reactions, where it generates reactive species upon exposure to light.
Biological Studies: It is used in studies involving the modification of biomolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Fluorophenyl)diphenylsulfonium bromide involves the generation of reactive intermediates upon exposure to light or other stimuli. These intermediates can participate in various chemical reactions, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
4-Fluorophenyldiphenylsulfonium triflate: Similar structure but with triflate as the counterion.
Diphenyliodonium salts: Similar reactivity but with iodine instead of sulfur.
Triarylsulfonium salts: Similar sulfonium structure with different aryl groups.
Uniqueness: (4-Fluorophenyl)diphenylsulfonium bromide is unique due to the presence of the fluorophenyl group, which imparts specific reactivity and properties. The bromide counterion also influences its solubility and reactivity in various solvents.
属性
分子式 |
C18H14BrFS |
|---|---|
分子量 |
361.3 g/mol |
IUPAC 名称 |
(4-fluorophenyl)-diphenylsulfanium;bromide |
InChI |
InChI=1S/C18H14FS.BrH/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-14H;1H/q+1;/p-1 |
InChI 键 |
NNYAATFCAOATQX-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F.[Br-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
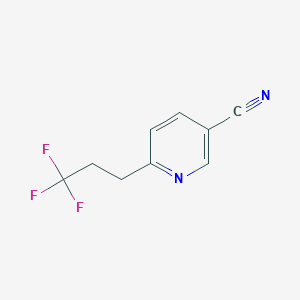
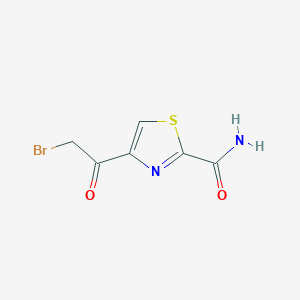
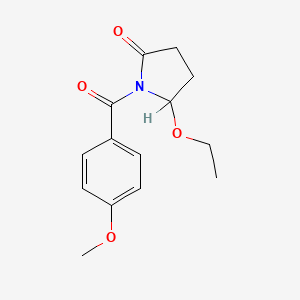
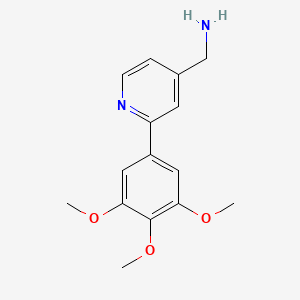
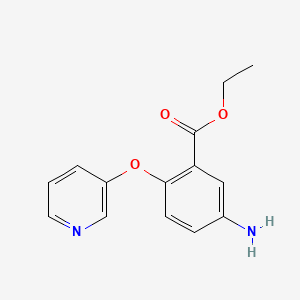
![2-[Phenyl(trimethylsilyloxy)methyl]thiazole](/img/structure/B8307305.png)
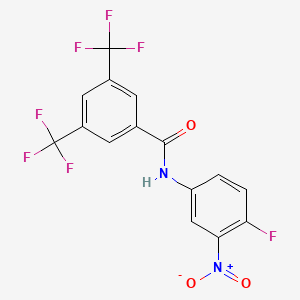
![2-chloro-N-(oxan-4-yl)-6H,7H-thieno[3,2-d]pyrimidin-4-amine](/img/structure/B8307316.png)
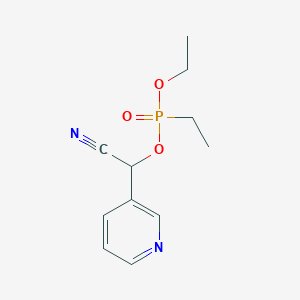
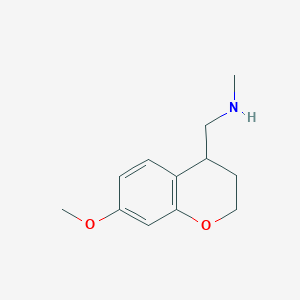
![3-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8307340.png)
